molecular formula C29H27N5O4 B12390828 1-(3-|A-Azido-2,3-dideoxy-5-O-trityl-D-threopenta-furanosyl)thymine

1-(3-|A-Azido-2,3-dideoxy-5-O-trityl-D-threopenta-furanosyl)thymine

Cat. No.: B12390828
M. Wt: 509.6 g/mol
InChI Key: AZPSSDWPMSICSH-KPRFIHOGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-β-Azido-2,3-dideoxy-5-O-trityl-D-threopenta-furanosyl)thymine is a purine nucleoside analog. Purine nucleoside analogs are known for their broad antitumor activity, particularly targeting indolent lymphoid malignancies. The compound’s anticancer mechanisms rely on the inhibition of DNA synthesis and the induction of apoptosis .

Preparation Methods

The synthesis of 1-(3-β-Azido-2,3-dideoxy-5-O-trityl-D-threopenta-furanosyl)thymine involves several steps:

    Starting Material: The synthesis begins with a suitable thymidine derivative.

    Protection: The 5-OH group is protected using trityl chloride to form the trityl ether.

    Deoxygenation: The 2,3-dideoxy modification is introduced through a series of reduction and elimination reactions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, as well as scalability .

Chemical Reactions Analysis

1-(3-β-Azido-2,3-dideoxy-5-O-trityl-D-threopenta-furanosyl)thymine undergoes various chemical reactions:

Common reagents and conditions used in these reactions include triflic azide, imidazole sulfonyl azide salts, hydrogen gas, and palladium catalysts. Major products formed from these reactions include amines and deprotected nucleosides .

Scientific Research Applications

1-(3-β-Azido-2,3-dideoxy-5-O-trityl-D-threopenta-furanosyl)thymine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-β-Azido-2,3-dideoxy-5-O-trityl-D-threopenta-furanosyl)thymine involves the inhibition of DNA synthesis. The compound is incorporated into the DNA strand during replication, leading to chain termination. This results in the inhibition of cell proliferation and induction of apoptosis. The molecular targets include DNA polymerases and other enzymes involved in DNA replication .

Comparison with Similar Compounds

1-(3-β-Azido-2,3-dideoxy-5-O-trityl-D-threopenta-furanosyl)thymine is unique among nucleoside analogs due to its specific modifications:

The uniqueness of 1-(3-β-Azido-2,3-dideoxy-5-O-trityl-D-threopenta-furanosyl)thymine lies in its combination of azido and trityl groups, which confer specific chemical properties and biological activities .

Properties

Molecular Formula

C29H27N5O4

Molecular Weight

509.6 g/mol

IUPAC Name

1-[(2R,5S)-4-azido-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C29H27N5O4/c1-20-18-34(28(36)31-27(20)35)26-17-24(32-33-30)25(38-26)19-37-29(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,18,24-26H,17,19H2,1H3,(H,31,35,36)/t24?,25-,26-/m1/s1

InChI Key

AZPSSDWPMSICSH-KPRFIHOGSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2CC([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)N=[N+]=[N-]

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)N=[N+]=[N-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.